The synthesis of MK-912 hydrochloride involves several key steps:
Throughout the synthesis, careful control of reaction conditions (temperature, pressure, and pH) is vital to maximize yield and minimize byproducts. Spectroscopic methods like nuclear magnetic resonance (NMR) and mass spectrometry are typically employed for characterization and confirmation of the synthesized compound's structure .
MK-912 hydrochloride features a complex molecular architecture characterized by an indole framework substituted at various positions. Its molecular formula can be represented as CHClN, where x, y, and z correspond to specific atom counts determined during synthesis.
Key structural data include:
Detailed structural analysis can be performed using X-ray crystallography or advanced NMR techniques, providing insights into its three-dimensional conformation.
MK-912 hydrochloride participates in various chemical reactions typical of indole derivatives:
The mechanism of action of MK-912 hydrochloride primarily involves its interaction with alpha-2 adrenergic receptors. These receptors are G protein-coupled receptors that modulate neurotransmitter release in the central nervous system.
Relevant analyses such as differential scanning calorimetry (DSC) or thermogravimetric analysis (TGA) provide insights into thermal stability and decomposition characteristics.
MK-912 hydrochloride has several significant applications in scientific research:
MK-912 hydrochloride ((2S,12bS)-1’,3’-Dimethylspiro(1,3,4,5’,6,6’,7,12b-octahydro-2H-benzo[b]furo[2,3-a]quinolizine)-2,4’-pyrimidin-2’-one hydrochloride) is a high-affinity α₂-adrenoceptor antagonist. Its development as a positron emission tomography (PET) radioligand centers on carbon-11 labeling for real-time imaging of α₂-adrenergic receptor distribution in the brain.
The radiolabeling of MK-912 with carbon-11 ([¹¹C]CH₃I) targets the methylation of its desmethyl precursor, L-668,929. The optimized reaction uses tri-n-butylphosphine oxide ((Bu₃O)P=O) as solvent at 85°C for 8 minutes. This approach achieves a decay-corrected radiochemical yield of 18% within a synthesis time of 45 minutes from the end of bombardment (EOB). Precursor concentration (0.5–1.0 mg) and reaction stoichiometry are critical for minimizing carrier addition and maximizing specific activity [1] [3].
Purification employs reverse-phase high-performance liquid chromatography (HPLC) with a C18 column and a methanol/water or acetonitrile/water mobile phase containing 0.1% trifluoroacetic acid (TFA). This step isolates [¹¹C]MK-912 from unreacted precursor and side products, achieving ≥97% radiochemical purity. The overall non-decay-corrected yield typically ranges from 10-15%, factoring in losses during purification, formulation, and transfer [1] [3].
Table 1: Radiolabeling Parameters for [¹¹C]MK-912 Synthesis
Parameter | Value | Conditions/Notes |
---|---|---|
Precursor | L-668,929 | Desmethyl MK-912 derivative |
Radiolabeling Agent | [¹¹C]Methyl iodide ([¹¹C]CH₃I) | Produced via gas-phase method |
Solvent | Tri-n-butylphosphine oxide ((Bu₃O)P=O) | High-boiling, inert solvent |
Reaction Temperature | 85 °C | Optimized for methylation efficiency |
Reaction Time | 8 minutes | Balance between yield and isotope decay |
Radiochemical Yield (DC) | 18% | Decay-corrected from [¹¹C]CH₃I |
Synthesis Time (from EOB) | 45 minutes | Includes reaction, HPLC, formulation |
HPLC Purification | Reverse-phase C18 column | Mobile phase: MeOH/H₂O or ACN/H₂O + 0.1% TFA |
The core structure of MK-912 features a complex spirocyclic benzo[b]furo[2,3-a]quinolizine ring system fused to a pyrimidinone ring. Synthesis of non-radiolabeled MK-912 hydrochloride involves multi-step sequences starting from appropriately substituted tetrahydroisoquinoline and furanone precursors. Key steps include:
Table 2: Receptor Binding Affinity Profile of MK-912
Receptor Subtype | Kᵢ (nM) | Selectivity Ratio (vs. α₂A) | Key Binding Characteristic |
---|---|---|---|
α₂C-Adrenoceptor | 0.03 | 1 (Reference) | Highest affinity; slow off-rate kinetics |
α₂B-Adrenoceptor | 0.26 | ~8.7 | Moderate affinity |
α₂A-Adrenoceptor | 0.42 | ~14 | Lower affinity |
α₁A-Adrenoceptor | 100.8 | 3,360 | High selectivity (>240-fold vs α₂A) |
Dopamine D2 | 1,470 | 49,000 | Negligible interaction |
5-HT₁ | 294 | 9,800 | Negligible interaction |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7